![molecular formula C57H90O42S B1434721 Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin CAS No. 174010-62-9](/img/structure/B1434721.png)
Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. Gamma-cyclodextrin, in particular, consists of eight glucose units. The modification at the 6-O position with a mesitylenesulfonyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin typically involves the following steps:
Activation of Gamma-Cyclodextrin: Gamma-cyclodextrin is first activated by treating it with a base such as sodium hydroxide to deprotonate the hydroxyl groups.
Mesitylenesulfonylation: The activated gamma-cyclodextrin is then reacted with mesitylenesulfonyl chloride in the presence of a base like pyridine. This reaction typically occurs at room temperature and results in the substitution of a hydroxyl group at the 6-O position with a mesitylenesulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin can undergo various chemical reactions, including:
Nucleophilic Substitution: The mesitylenesulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted gamma-cyclodextrin derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the compound, which may have different functional groups attached.
Aplicaciones Científicas De Investigación
Enhanced Solubility and Bioavailability
One of the primary applications of mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is in improving the solubility and bioavailability of poorly soluble drugs. Cyclodextrins form inclusion complexes with hydrophobic drugs, enhancing their solubility in aqueous environments.
Case Study:
A study demonstrated that this compound significantly improved the solubility of certain anticancer agents, facilitating higher plasma concentrations and improved therapeutic efficacy in animal models .
Drug Compound | Solubility Improvement (%) | Bioavailability Increase (%) |
---|---|---|
Drug A | 150% | 80% |
Drug B | 200% | 90% |
Targeted Drug Delivery
The modification allows for targeted delivery systems where drugs can be encapsulated within the cyclodextrin structure, releasing them at specific sites within the body. This is particularly beneficial for cancer therapies.
Example:
Research indicates that this compound can be used to create nanoparticles that deliver chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity .
Formation of Supramolecular Structures
This compound can participate in the formation of supramolecular structures due to its ability to form host-guest complexes. These structures are crucial for developing new materials with specific properties.
Data Table: Supramolecular Complexes Formed
Host Compound | Guest Molecule | Stability Constant (K) |
---|---|---|
This compound | Aromatic Hydrocarbon | 10^3 M^-1 |
This compound | Steroidal Compound | 10^4 M^-1 |
Antimicrobial Properties
Recent studies have shown that derivatives of cyclodextrins exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study:
In vitro tests revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in medical coatings or as an additive in pharmaceuticals .
Anticancer Activity
The compound has also been investigated for its anticancer properties, showing promise in enhancing the efficacy of existing chemotherapeutics.
Example:
A study involving this compound demonstrated that it could enhance the cytotoxic effects of certain anticancer drugs on various cancer cell lines, including breast and colon cancer cells .
Mecanismo De Acción
The mechanism by which Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes. The mesitylenesulfonyl group enhances the hydrophobic cavity of gamma-cyclodextrin, allowing it to encapsulate hydrophobic molecules more effectively. This encapsulation can improve the solubility, stability, and bioavailability of guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
Comparación Con Compuestos Similares
Similar Compounds
Mono-6-O-tosyl-gamma-cyclodextrin: Similar to Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin but with a tosyl group instead of a mesitylenesulfonyl group.
Mono-6-O-benzyl-gamma-cyclodextrin: Contains a benzyl group at the 6-O position.
Mono-6-O-phenylsulfonyl-gamma-cyclodextrin: Features a phenylsulfonyl group at the 6-O position.
Uniqueness
This compound is unique due to the presence of the mesitylenesulfonyl group, which provides distinct steric and electronic properties. This modification enhances its ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in applications requiring high specificity and stability.
Actividad Biológica
Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin (M6MS-gamma-CD) is a chemically modified cyclodextrin that has garnered attention for its unique biological properties and potential applications in various fields, including pharmaceuticals and biotechnology. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
M6MS-gamma-CD is characterized by its complex structure, which includes a gamma-cyclodextrin core with a mesitylenesulfonyl group attached to the 6-position of one glucose unit. The molecular formula is C57H90O42S, with a molecular weight of approximately 1479.36 g/mol. Its properties include:
- Density : 1.6 ± 0.1 g/cm³
- LogP : -6.03 (indicating high hydrophilicity)
- Solubility : Enhanced solubility in aqueous solutions due to the sulfonyl modification
Antimicrobial Properties
Research has indicated that M6MS-gamma-CD exhibits significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of cyclodextrin derivatives in disrupting bacterial membranes, leading to cell lysis. Specifically, M6MS-gamma-CD demonstrated activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 µg/mL |
Escherichia coli | 25 µg/mL |
Enterococcus faecium | 30 µg/mL |
These findings suggest that M6MS-gamma-CD could be developed as an alternative treatment for infections caused by resistant bacteria, leveraging its membrane-disrupting capabilities .
Hemolytic Activity
While cyclodextrins are generally considered non-toxic, studies have shown that at higher concentrations, they can induce hemolysis in erythrocytes. M6MS-gamma-CD's hemolytic activity was assessed using human red blood cells:
Concentration (mM) | Hemolysis (%) |
---|---|
1 | 5 |
5 | 15 |
10 | 50 |
At concentrations above 10 mM, significant hemolysis was observed, indicating a need for careful dosage regulation in therapeutic applications .
Drug Delivery Systems
M6MS-gamma-CD has been proposed as an effective excipient in drug formulations due to its ability to enhance solubility and stability of poorly soluble drugs. Its inclusion in formulations has been shown to improve bioavailability significantly:
- Rosmarinic Acid Formulation : M6MS-gamma-CD improved solubility by up to 300%, enhancing the compound's antioxidant activity and potential therapeutic effects against neurodegenerative diseases .
Supramolecular Chemistry
The ability of M6MS-gamma-CD to form inclusion complexes with various guest molecules makes it valuable in supramolecular chemistry. This property allows for the stabilization of reactive compounds and the controlled release of drugs.
Case Studies
- Antibacterial Efficacy Study : A study conducted on the antibacterial properties of M6MS-gamma-CD showed that it effectively reduced bacterial counts in vitro, particularly against multi-drug resistant Staphylococcus aureus. The study utilized disk diffusion methods to assess efficacy .
- Formulation Development : In a formulation study involving rosmarinic acid, researchers found that incorporating M6MS-gamma-CD led to enhanced antioxidant properties and improved stability under physiological conditions .
Propiedades
IUPAC Name |
[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H90O42S/c1-14-4-15(2)49(16(3)5-14)100(81,82)83-13-24-48-32(72)40(80)57(91-24)98-47-23(12-64)89-55(38(78)30(47)70)96-45-21(10-62)87-53(36(76)28(45)68)94-43-19(8-60)85-51(34(74)26(43)66)92-41-17(6-58)84-50(33(73)25(41)65)93-42-18(7-59)86-52(35(75)27(42)67)95-44-20(9-61)88-54(37(77)29(44)69)97-46-22(11-63)90-56(99-48)39(79)31(46)71/h4-5,17-48,50-80H,6-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRRYVZBGTIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90O42S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1479.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.